Tert-butyl 4-(2-amino-1-cyclohexylethyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-amino-1-cyclohexylethyl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl ester group and a cyclohexyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-amino-1-cyclohexylethyl)piperazine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperazine as the starting material.
Alkylation: Piperazine is reacted with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperazine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of various piperazine derivatives with potential biological activity .
Biology:
- Studied for its potential use in drug discovery and development.
- Investigated for its interactions with biological macromolecules .
Medicine:
- Potential applications in the development of pharmaceuticals, particularly those targeting the central nervous system .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-1-cyclohexylethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness:
- The presence of the cyclohexyl group in tert-butyl 4-(2-amino-1-cyclohexylethyl)piperazine-1-carboxylate imparts unique steric and electronic properties.
- This compound exhibits distinct reactivity patterns compared to other piperazine derivatives, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C17H33N3O2 |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
tert-butyl 4-(2-amino-1-cyclohexylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h14-15H,4-13,18H2,1-3H3 |
InChI Key |
YPAMJZKWACWRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2CCCCC2 |
Origin of Product |
United States |
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